molecular formula C21H23BrN2O3 B2669773 2-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide CAS No. 1234984-27-0

2-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide

Cat. No. B2669773
CAS RN: 1234984-27-0
M. Wt: 431.33
InChI Key: AILGGSDRNWDHHG-UHFFFAOYSA-N
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Description

The compound “2-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide” is a complex organic molecule that contains a benzamide moiety, a piperidine ring, and a phenoxyacetyl group . Benzamides and piperidines are both important structures in medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzamides can generally be synthesized through the reaction of an amine with a carboxylic acid or its derivative . Piperidines can be synthesized through various methods, including cyclization and multicomponent reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzamide moiety would contribute a planar structure, while the piperidine ring would add a cyclic structure .

Scientific Research Applications

  • Synthesis and Properties of Phenoxo-Bridged Dicopper(II) Complexes : A study by Amudha, Thirumavalavan, and Kandaswamy (1999) discusses the synthesis and properties of phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands, which could have potential applications in magnetic and electrochemical fields (Amudha, Thirumavalavan, & Kandaswamy, 1999).

  • Preparation of Novel Non-peptide CCR5 Antagonists : Bi (2014) and De-ju (2014, 2015) have worked on the preparation and characterization of N-Allyl-4-chloro-N-(piperidin-4-yl) benzamide and its derivatives. These studies involve synthesizing novel non-peptide CCR5 antagonists, which have implications in therapeutic applications, especially in the treatment of conditions like HIV (Bi, 2014); (De-ju, 2014); (De-ju, 2015).

  • Radiosynthesis for Serotonin Receptors : Mertens et al. (1994) explored the radiosynthesis of compounds with high affinity for serotonin-5HT2-receptors, which could be promising tracers for γ-emission tomography, a diagnostic tool in neurology (Mertens et al., 1994).

  • Solid State Conformations and Antidopaminergic Effects : The work by Högberg et al. (1986) on the X-ray structures of 2,6-disubstituted benzamides, such as remoxipride hydrochloride, contributes to understanding the solid-state conformations and their potential antidopaminergic effects, which could be significant in developing treatments for disorders like schizophrenia (Högberg et al., 1986).

  • Synthesis and Anti-Acetylcholinesterase Activity : Sugimoto et al. (1990) synthesized a series of piperidine derivatives and evaluated them for anti-acetylcholinesterase activity, indicating potential applications in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).

  • Coordination Chemistry of Copper (II) : Majumder et al. (2016) designed N,N,O-donor Schiff-base ligands for exploring the coordination chemistry of Cu(II), which has implications in fields like catalysis and material science (Majumder et al., 2016).

  • Antimicrobial Profile of Novel Benzamides : The study by Khatiwora et al. (2013) focuses on the synthesis, characterization, and bioactivity of new benzamides and their metal complexes, which could have applications in developing new antimicrobial agents (Khatiwora et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds containing a benzamide moiety and a piperidine ring have been found to have various biological activities, including anticancer, antimicrobial, and antipsychotic effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, it should be handled with care to avoid exposure and potential harm .

Future Directions

Future research could focus on exploring the biological activity of this compound and related compounds. This could include testing their activity against various biological targets and in different disease models .

properties

IUPAC Name

2-bromo-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O3/c22-19-9-5-4-8-18(19)21(26)23-14-16-10-12-24(13-11-16)20(25)15-27-17-6-2-1-3-7-17/h1-9,16H,10-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILGGSDRNWDHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=C2Br)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide

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